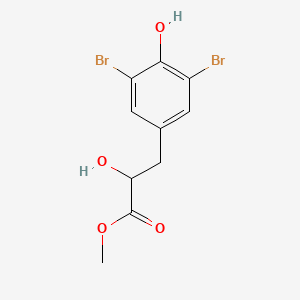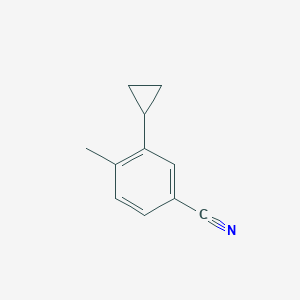
3-Cyclopropyl-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-4-methylbenzonitrile: is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a methyl group, along with a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-cyclopropyl-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . Another method involves the use of Suzuki–Miyaura coupling reactions, where a boron reagent is coupled with a halogenated precursor under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale ammoxidation processes, where the corresponding toluene derivative is reacted with ammonia and oxygen at elevated temperatures . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-4-methylbenzonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-Methylbenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
3-Cyclopropylbenzonitrile: Lacks the methyl group, resulting in different electronic properties.
Benzonitrile: The simplest form, without any additional substituents.
Uniqueness: 3-Cyclopropyl-4-methylbenzonitrile is unique due to the presence of both cyclopropyl and methyl groups on the benzene ring, which influence its reactivity and physical properties. These substituents can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-cyclopropyl-4-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-2-3-9(7-12)6-11(8)10-4-5-10/h2-3,6,10H,4-5H2,1H3 |
Clave InChI |
JYKNQMJPNPZXSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C#N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








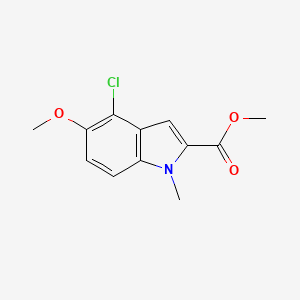


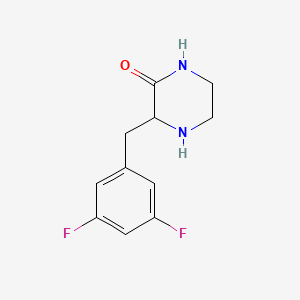
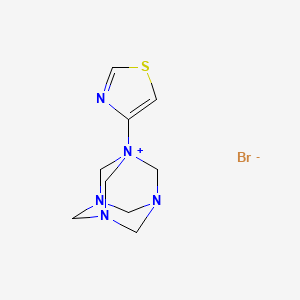
![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)
